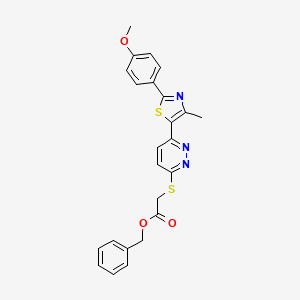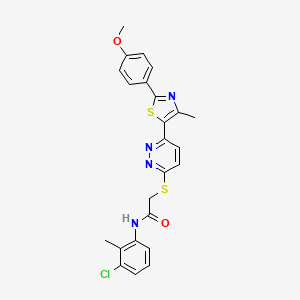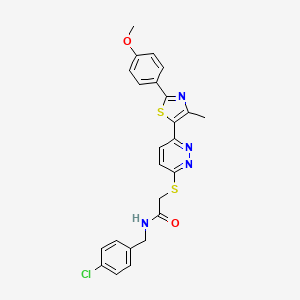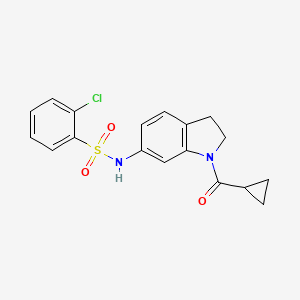![molecular formula C21H20ClN5O2 B3399406 3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine CAS No. 1040639-66-4](/img/structure/B3399406.png)
3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine
Übersicht
Beschreibung
3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is known for its ability to interact with specific receptors in the human body, which has led to its use in various studies aimed at understanding the biological processes involved in diseases such as cancer and Alzheimer's.
Wirkmechanismus
The mechanism of action of 3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine involves its interaction with specific receptors in the human body, particularly those involved in the regulation of cellular processes such as proliferation and apoptosis. This interaction can lead to the inhibition of cancer cell growth and the prevention of neurodegeneration in diseases such as Alzheimer's.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine are still being studied. However, preliminary research has shown that this compound has the potential to inhibit cancer cell growth, prevent neurodegeneration, and regulate cellular processes such as proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine in lab experiments include its ability to interact with specific receptors in the human body, which makes it a promising candidate for the development of new drugs and therapies. However, the limitations of this compound include its potential toxicity and the need for further research to understand its full range of effects.
Zukünftige Richtungen
There are several future directions for research involving 3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine. These include:
1. Further studies to understand the full range of biochemical and physiological effects of this compound.
2. Development of new drugs and therapies based on the interaction of this compound with specific receptors in the human body.
3. Investigation of the potential of this compound in the treatment of diseases such as cancer and Alzheimer's.
4. Exploration of the use of this compound in combination with other drugs and therapies to enhance their effectiveness.
5. Development of new synthesis methods that are more efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
The primary application of 3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine is in medical research, particularly in the study of diseases such as cancer and Alzheimer's. This compound has been shown to interact with specific receptors in the human body, which makes it a promising candidate for the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-29-17-5-2-15(3-6-17)18-7-9-20(25-24-18)26-10-12-27(13-11-26)21(28)16-4-8-19(22)23-14-16/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGYQKJSFDOVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridin-3-yl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[2-(2-furyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}acetamide](/img/structure/B3399384.png)
![7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3399387.png)


![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3399410.png)
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3399417.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3399421.png)